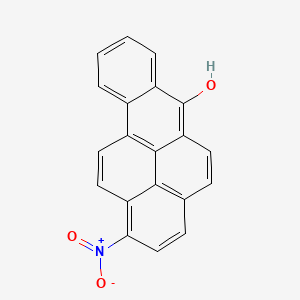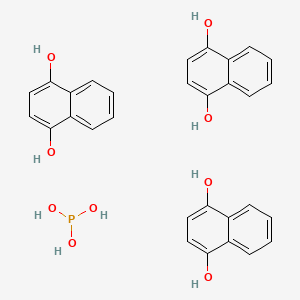
3,4-Dimethoxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3. It is an aldehyde with two methoxy groups attached to the third and fourth carbon atoms of the butanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybutanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethoxybutanol. This oxidation can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3,4-dimethoxybutanol. This process typically uses a copper-based catalyst at elevated temperatures to achieve high yields of the aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,4-dimethoxybutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 3,4-dimethoxybutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 3,4-Dimethoxybutanoic acid.
Reduction: 3,4-Dimethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxybutanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the methoxy groups can influence the compound’s reactivity by donating electron density through resonance, making the aldehyde group more reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxybutanal: Similar in structure but with both methoxy groups on the same carbon atom.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring instead of a butanal chain.
3,4-Dimethoxyphenylacetaldehyde: Similar structure with a phenyl group instead of a butanal chain.
Uniqueness
3,4-Dimethoxybutanal is unique due to the positioning of its methoxy groups on the third and fourth carbon atoms, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that similar compounds may not undergo as readily.
Propiedades
Número CAS |
94536-95-5 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3 |
Clave InChI |
QTOGOWCQVDATLL-UHFFFAOYSA-N |
SMILES canónico |
COCC(CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)





